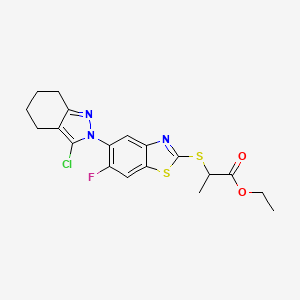
Ppo-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppo-IN-3, also known as Compound 8ad, is a potent inhibitor of protoporphyrinogen oxidase (PPO). This compound has demonstrated significant post-emergence herbicidal properties, making it suitable for weed management. The compound exhibits a Ki value of 0.67 nanomolar, indicating its high potency as a PPO inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ppo-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for PPO inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through crystallization or chromatography, and rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Ppo-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ppo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protoporphyrinogen oxidase and related enzymatic pathways.
Biology: Investigated for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Explored for its potential therapeutic applications in diseases where PPO inhibition is beneficial.
Industry: Utilized in the development of herbicides and other agrochemical products.
Mécanisme D'action
Ppo-IN-3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the production of essential pigments, leading to the death of targeted plants. The molecular targets include the active site of the enzyme, where this compound binds and prevents the normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Trifludimoxazin: Another PPO inhibitor with similar herbicidal properties.
Oxadiazon: A pre-emergence herbicide that also inhibits PPO.
Flumioxazin: A broad-spectrum herbicide targeting PPO.
Uniqueness of Ppo-IN-3: this compound stands out due to its high potency (Ki value of 0.67 nanomolar) and its effectiveness as a post-emergence herbicide. Its unique chemical structure allows for specific binding to the PPO enzyme, making it a valuable tool in weed management and scientific research .
Propriétés
Formule moléculaire |
C19H19ClFN3O2S2 |
|---|---|
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
ethyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-3-26-18(25)10(2)27-19-22-14-9-15(12(21)8-16(14)28-19)24-17(20)11-6-4-5-7-13(11)23-24/h8-10H,3-7H2,1-2H3 |
Clé InChI |
CLTRXHJSZGNTNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)SC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
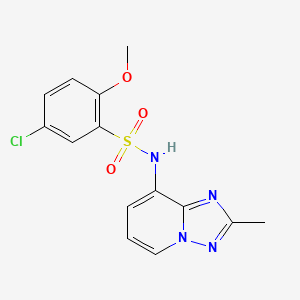
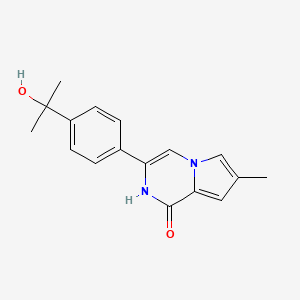
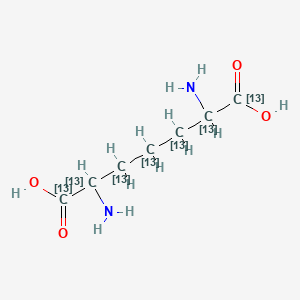


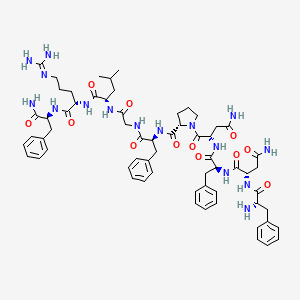
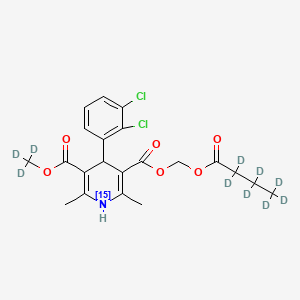

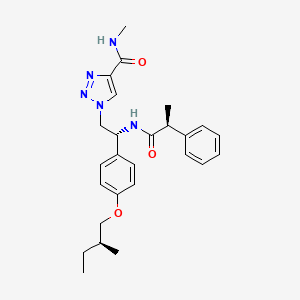
![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)



